Biochemical Potency: AMG 221 Exhibits Nanomolar 11β-HSD1 Inhibition in Human Enzyme Assays
AMG 221 demonstrates potent inhibition of human 11β-HSD1 in biochemical scintillation proximity assays (SPA). The compound exhibits a Ki of 12.8 nM and an IC50 of 10.1 nM in cell-based assays [1]. In direct comparison, AMG 221 shows approximately 2-fold greater biochemical potency than its major active metabolite M1 (Compound 2), which was determined to be equipotent to the parent compound on human 11β-HSD1 but with substantially different pharmacokinetic properties [2]. This potency profile distinguishes AMG 221 from other 11β-HSD1 inhibitors; for instance, PF-915275 (a Pfizer clinical candidate) exhibits IC50 values in the 100-200 nM range in similar assay formats, representing an approximately 10-fold lower potency than AMG 221 [3].
| Evidence Dimension | 11β-HSD1 inhibition potency (human) |
|---|---|
| Target Compound Data | Ki = 12.8 nM; IC50 = 10.1 nM (cell-based assay) |
| Comparator Or Baseline | PF-915275 (alternate 11β-HSD1 inhibitor): IC50 = 100-200 nM; Metabolite M1: equipotent to AMG 221 on human 11β-HSD1 |
| Quantified Difference | AMG 221 is approximately 10-fold more potent than PF-915275 in biochemical assays; metabolite M1 is equipotent but exhibits lower in vivo clearance |
| Conditions | Human 11β-HSD1 enzyme; SPA biochemical assay; cell-based assay system |
Why This Matters
Higher biochemical potency enables lower dosing requirements and reduces the total drug burden necessary to achieve target engagement, which is critical for minimizing off-target effects and optimizing safety margins in both preclinical models and clinical studies.
- [1] Véniant MM, Hale C, Hungate RW, Gahm K, Emery MG, Jona J, Joseph S, Adams J, Hague A, Moniz G, Zhang J, Bartberger MD, Li V, Syed R, Jordan S, Komorowski R, Chen MM, Cupples R, Kim KW, St Jean DJ, Johansson L, Henriksson MA, Williams M, Vallgårda J, Fotsch C, Wang M. Discovery of a potent, orally active 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for clinical study: identification of (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221). J Med Chem. 2010 Jun 10;53(11):4481-7. doi: 10.1021/jm100242d. View Source
- [2] Li A, et al. Synthesis and Evaluation of the Metabolites of AMG 221, a Clinical Candidate for the Treatment of Type 2 Diabetes. ACS Med Chem Lett. 2011 Sep 13;2(11):824-7. doi: 10.1021/ml2001467. View Source
- [3] Kupczyk D, et al. 11β-Hydroxysteroid Dehydrogenase Type 1 as a Therapeutic Target in Metabolic Syndrome. Pharmaceuticals. 2022. View Source
